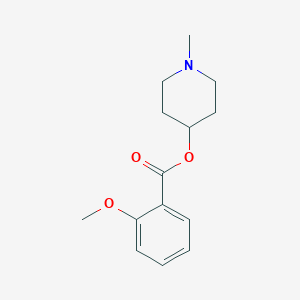
1-Methyl-4-piperidinyl 2-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-piperidinyl 2-methoxybenzoate, also known as PMMB, is a chemical compound that has been extensively studied for its potential use in scientific research. PMMB is a synthetic compound that belongs to the family of benzamide derivatives and has been shown to have a wide range of biological and pharmacological activities.
Wirkmechanismus
The exact mechanism of action of 1-Methyl-4-piperidinyl 2-methoxybenzoate is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. This compound has been shown to enhance the inhibitory effects of GABA and reduce the excitatory effects of glutamate, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter GABA in the brain, leading to its anticonvulsant and anxiolytic effects. This compound has also been shown to reduce the levels of the neurotransmitter glutamate, which is involved in pain perception, leading to its analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-4-piperidinyl 2-methoxybenzoate has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the lab, allowing for the production of large quantities for research purposes. This compound has also been shown to have a wide range of biological and pharmacological activities, making it a versatile tool for studying various physiological and pathological processes.
One limitation of this compound is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results. This compound also has a relatively short half-life, which can make it challenging to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on 1-Methyl-4-piperidinyl 2-methoxybenzoate. One area of research is the development of more potent and selective analogs of this compound for use as neuroprotective agents and treatments for neurodegenerative diseases. Another area of research is the investigation of the long-term effects of this compound on the central nervous system and its potential as a treatment for chronic pain. Finally, the development of new methods for synthesizing this compound and its analogs could lead to the production of more potent and selective compounds for use in scientific research.
Synthesemethoden
The synthesis of 1-Methyl-4-piperidinyl 2-methoxybenzoate involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-methyl-4-piperidinol in the presence of a base such as triethylamine to form this compound. The overall synthesis of this compound is shown in Figure 1.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-piperidinyl 2-methoxybenzoate has been studied extensively for its potential use in scientific research. It has been shown to have a wide range of biological and pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. This compound has also been shown to have potential as a neuroprotective agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Molekularformel |
C14H19NO3 |
|---|---|
Molekulargewicht |
249.3 g/mol |
IUPAC-Name |
(1-methylpiperidin-4-yl) 2-methoxybenzoate |
InChI |
InChI=1S/C14H19NO3/c1-15-9-7-11(8-10-15)18-14(16)12-5-3-4-6-13(12)17-2/h3-6,11H,7-10H2,1-2H3 |
InChI-Schlüssel |
CQDYAFQUDQUTHZ-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)OC(=O)C2=CC=CC=C2OC |
Kanonische SMILES |
CN1CCC(CC1)OC(=O)C2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294792.png)
![3-(2-Chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294793.png)
![6-(1,3-Benzodioxol-5-yl)-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294794.png)
![3-(2-chlorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294796.png)
![3-(2-Chlorophenyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294798.png)
![3-(2-Chlorophenyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294800.png)
![N-[2-(diethylamino)ethyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B294811.png)
![6-[(2-Chlorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294813.png)
![6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294814.png)
![[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether](/img/structure/B294816.png)
![3-Benzyl-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294819.png)
![3-Benzyl-6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294820.png)
![3-Benzyl-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294821.png)
![3-Benzyl-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294822.png)
